Bienvenue dans la boutique en ligne BenchChem!

PSB-1434

MAO-B inhibitor reversible inhibition cheese effect

PSB-1434 (N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide) is a rationally designed, low-molecular-weight (273.24 Da) indazole-5-carboxamide that acts as a competitive, reversible inhibitor of human monoamine oxidase B (MAO-B). It belongs to a structurally optimized class of subnanomolar MAO-B inhibitors discovered through systematic structure–activity relationship (SAR) exploration, distinguished from irreversible clinical agents (selegiline, rasagiline) by its reversible binding mode and from earlier reversible leads by its balanced potency–selectivity–physicochemical profile.

Molecular Formula C14H9F2N3O
Molecular Weight 273.24
CAS No. 1619884-65-9
Cat. No. B610307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSB-1434
CAS1619884-65-9
SynonymsPSB-1434;  PSB 1434;  PSB1434; 
Molecular FormulaC14H9F2N3O
Molecular Weight273.24
Structural Identifiers
SMILESO=C(C1=CC2=C(NN=C2)C=C1)NC3=CC=C(F)C(F)=C3
InChIInChI=1S/C14H9F2N3O/c15-11-3-2-10(6-12(11)16)18-14(20)8-1-4-13-9(5-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20)
InChIKeySFDOMGAQGMFHNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PSB-1434 (CAS 1619884-65-9): Potent, Selective, Reversible MAO-B Inhibitor for Neurodegenerative Disease Research Procurement


PSB-1434 (N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide) is a rationally designed, low-molecular-weight (273.24 Da) indazole-5-carboxamide that acts as a competitive, reversible inhibitor of human monoamine oxidase B (MAO-B) [1]. It belongs to a structurally optimized class of subnanomolar MAO-B inhibitors discovered through systematic structure–activity relationship (SAR) exploration, distinguished from irreversible clinical agents (selegiline, rasagiline) by its reversible binding mode and from earlier reversible leads by its balanced potency–selectivity–physicochemical profile [1][2].

Why MAO-B Inhibitor Target-Class Interchangeability Fails: The PSB-1434 Differentiation Rationale


Monoamine oxidase B inhibitors span irreversible mechanism-based inactivators (selegiline, rasagiline), low-potency first-generation reversible agents (safinamide, IC50 ~45 µM), and structurally divergent subnanomolar reversible chemotypes with widely differing selectivity windows (ranging from ~6,000-fold to >25,000-fold over MAO-A) and physicochemical properties [1]. Even within the same indazole-5-carboxamide series, small substituent changes at the N1 position and on the pendant phenyl ring produce large shifts in potency, isoform selectivity, metabolic stability, and blood–brain barrier permeability [1][2]. Consequently, substituting one MAO-B inhibitor for another risks altering not only the degree of target engagement but also off-target MAO-A inhibition liability, species-dependent potency translation, and CNS exposure—each of which directly determines experimental reproducibility and translational validity [1].

PSB-1434 Product-Specific Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Reversible Binding Eliminates Irreversible-Inhibitor Dietary Tyramine Liability Inherent to Selegiline and Rasagiline

PSB-1434 is a fully reversible MAO-B inhibitor, in direct contrast to the clinically used irreversible inhibitors selegiline and rasagiline [1]. Irreversible inhibitors covalently modify the FAD cofactor of MAO-B, permanently inactivating the enzyme until new protein is synthesized (half-life ~30 days in human brain), which abolishes the gut MAO-A-mediated barrier to dietary tyramine at higher doses and necessitates dietary restrictions to prevent hypertensive crisis [1]. PSB-1434's reversible, competitive mechanism allows enzymatic activity to recover as inhibitor concentration declines, eliminating the irreversible inactivation risk [1].

MAO-B inhibitor reversible inhibition cheese effect tyramine challenge Parkinson's disease

Competitive Substrate-Binding-Site Mechanism Confers Substrate-Dependent Tunability Absent in Irreversible MAO-B Inactivators

PSB-1434 inhibits MAO-B through a competitive mechanism, directly competing with the substrate at the enzyme active site [1]. This stands in contrast to irreversible inhibitors (selegiline, rasagiline) that covalently modify the FAD cofactor regardless of substrate concentration. In environments with elevated substrate levels (e.g., dopamine-rich striatal tissue in Parkinson's disease models), a competitive inhibitor's effective blockade is modulated by local substrate concentration, providing a self-limiting safety feature that irreversible inactivators lack [1].

competitive inhibition enzyme kinetics MAO-B active site substrate competition dopamine metabolism

1.59 nM MAO-B Potency with >6,000-Fold Selectivity Over MAO-A Surpasses First-Generation Reversible Inhibitor Safinamide (IC50 ~45,000 nM, No Meaningful Selectivity Window Reported in Same Study)

PSB-1434 inhibits human MAO-B with an IC50 of 1.59 ± 0.16 nM and exhibits >6,000-fold selectivity over human MAO-A (IC50 >10,000 nM) in side-by-side recombinant enzyme assays [1]. By comparison, the first-generation reversible MAO-B inhibitor safinamide (3) showed an hMAO-B IC50 of approximately 45,000 nM (45 µM) in the same study—a potency difference of approximately 28,000-fold in favor of PSB-1434 [1]. The clinical irreversible inhibitor selegiline (1) achieved hMAO-B IC50 of 6.59 ± 1.09 nM with a selectivity index >250, demonstrating that PSB-1434 achieves higher selectivity at comparable or superior potency without irreversible binding [1].

IC50 selectivity index MAO-A counter-screen safinamide off-target risk

Human-to-Rat Potency Ratio of 5.6-Fold Enables More Predictable In Vivo Translation Than Indazole Analogs with Larger Species Gaps

PSB-1434 inhibits rat MAO-B with an IC50 of 8.89 ± 0.05 nM, yielding a human-to-rat potency ratio of 5.6-fold [1]. Within the same indazole-5-carboxamide series, compound 28 (IC50 hMAO-B 0.679 nM, rMAO-B 2.36 nM) exhibits a ratio of 3.5-fold, while compound 29 shows a 3.9-fold ratio [1]. The more lipophilic N-methylated analog PSB-1491 (38a, IC50 hMAO-B 0.386 nM, rMAO-B 1.32 nM) has a ratio of 3.4-fold [1]. PSB-1434's moderate species shift falls within the typical range for CNS-penetrant MAO-B inhibitors and is substantially narrower than the ~5.7-fold ratio observed for safinamide (3) between human brain (45,000 nM) and rat brain (580,000 nM) preparations [1]. The consistent cross-species potency facilitates more accurate allometric scaling for in vivo dosing.

species differences rat MAO-B in vivo translation cross-species potency preclinical PK/PD

Low Molecular Weight (273.24 Da) and Optimized Lipophilicity (cLogP ~2.0–2.8) Provide a Drug-Likeness Advantage Over Bulkier, More Lipophilic Indazole Analogs Such as PSB-1491

The authors of the primary discovery paper explicitly highlight that in PSB-1434, 'high potency and selectivity are optimally combined with superior physicochemical properties' [1]. PSB-1434 (MW 273.24 Da) is the 3,4-difluorophenyl-substituted analog, whereas the more potent congener PSB-1491 (38a, MW ~320.17 Da) bears 3,4-dichlorophenyl and N1-methyl substitutions that increase both molecular weight (~47 Da heavier) and lipophilicity [1]. Computational analysis yields an estimated cLogP of ~2.0–2.8 for PSB-1434, within the optimal CNS drug space (cLogP 2–4), while the dichloro-N-methyl analog PSB-1491 is predicted to have higher cLogP and potentially greater metabolic liability [1]. PSB-1434 demonstrates good kinetic solubility across multiple pH levels and effective permeability in a pH 7.4 in vitro BBB model, confirming that its balanced physicochemical profile translates into favorable CNS drug-like properties [1][2].

drug-likeness molecular weight lipophilicity CNS permeability physicochemical optimization

Optimal Research and Industrial Application Scenarios for PSB-1434 Based on Verified Differentiation Evidence


Parkinson's Disease In Vivo Efficacy Models Requiring Reversible, Subnanomolar MAO-B Inhibition Without Dietary Tyramine Confounds

In rodent MPTP or 6-OHDA Parkinson's disease models, PSB-1434's reversible binding mechanism [1] allows researchers to administer MAO-B inhibition without imposing dietary restrictions or risking tyramine-induced hypertensive episodes that complicate studies using irreversible inhibitors (selegiline, rasagiline). The compound's 1.59 nM hMAO-B potency and >6,000-fold selectivity over MAO-A [1] enable robust target engagement at low doses while preserving peripheral MAO-A activity. The moderate 5.6-fold human-to-rat potency ratio [1] facilitates straightforward allometric dose selection.

CNS Target Engagement Studies Leveraging Favorable Physicochemical Properties and Predicted BBB Permeability

PSB-1434's low molecular weight (273.24 Da) and cLogP of ~2.0–2.8 place it within the optimal CNS drug-like property space [1]. Combined with demonstrated effective permeability in a PAMPA-BBB model at pH 7.4 and good kinetic solubility across multiple pH levels [1][2], PSB-1434 is a preferred chemical probe for ex vivo MAO-B occupancy assays and CNS pharmacodynamic biomarker studies where reliable brain penetration is essential. Its physicochemical profile reduces the risk of poor brain exposure that can confound interpretation of negative in vivo efficacy results.

Competitive Binding Mode Studies and Substrate-Dependent Pharmacology Investigations

As a competitive MAO-B inhibitor [1], PSB-1434 is ideally suited for enzyme kinetic studies that require reversible, substrate-competitive blockade. This mechanism enables washout recovery experiments, competition binding assays with radiolabeled substrates, and investigations of substrate concentration-dependent modulation of inhibitor potency—experimental designs that are not feasible with irreversible inactivators. The compound's well-characterized binding mode in the MAO-B active site [1][2] supports its use as a reference competitive inhibitor in crystallography and molecular modeling studies.

Structure–Activity Relationship (SAR) Benchmarking for Indazole-5-Carboxamide MAO-B Inhibitor Optimization Programs

PSB-1434 serves as a critical reference compound within the indazole-5-carboxamide chemotype, occupying an SAR position that balances potency (1.59 nM), selectivity (>6,000-fold), and drug-likeness (low MW, optimal cLogP) [1]. In medicinal chemistry programs seeking to optimize N1-unsubstituted indazole MAO-B inhibitors, PSB-1434 provides a well-characterized benchmark against which the impact of N1-alkylation, halogen substitution pattern changes, and scaffold hopping to indole or methanimine analogs can be quantitatively assessed using published head-to-head data [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for PSB-1434

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.